![molecular formula C40H32O6Sn B14328251 Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane CAS No. 110301-88-7](/img/structure/B14328251.png)
Di([1,1'-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is an organotin compound characterized by the presence of biphenyl and methoxybenzoyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane typically involves the reaction of [1,1’-biphenyl]-4-ylstannane with 4-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Wissenschaftliche Forschungsanwendungen
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane involves its interaction with molecular targets such as enzymes or cellular receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role as a catalyst or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di([1,1’-biphenyl]-4-yl)stannane: Lacks the methoxybenzoyl groups, making it less versatile in terms of functionalization.
Bis(tributyltin) oxide: Another organotin compound with different structural features and applications.
Triphenyltin chloride: A widely studied organotin compound with distinct properties and uses.
Uniqueness
Di([1,1’-biphenyl]-4-yl)bis[(4-methoxybenzoyl)oxy]stannane is unique due to the presence of both biphenyl and methoxybenzoyl groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with different molecular targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
110301-88-7 |
|---|---|
Molekularformel |
C40H32O6Sn |
Molekulargewicht |
727.4 g/mol |
IUPAC-Name |
[(4-methoxybenzoyl)oxy-bis(4-phenylphenyl)stannyl] 4-methoxybenzoate |
InChI |
InChI=1S/2C12H9.2C8H8O3.Sn/c2*1-3-7-11(8-4-1)12-9-5-2-6-10-12;2*1-11-7-4-2-6(3-5-7)8(9)10;/h2*1,3-10H;2*2-5H,1H3,(H,9,10);/q;;;;+2/p-2 |
InChI-Schlüssel |
FYCTYVUMUJCISS-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)O[Sn](C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)C5=CC=CC=C5)OC(=O)C6=CC=C(C=C6)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
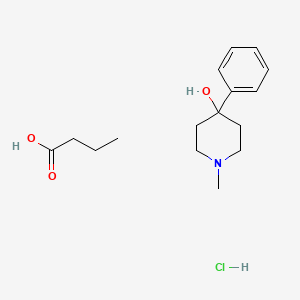
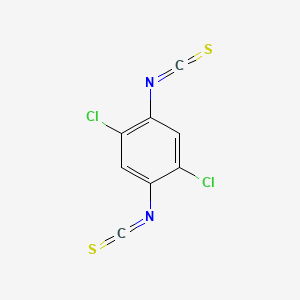
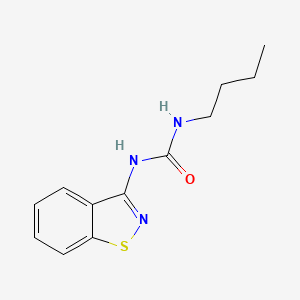
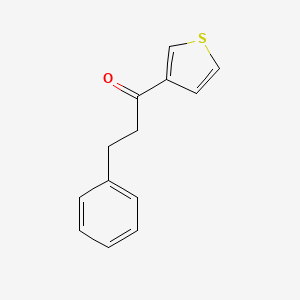

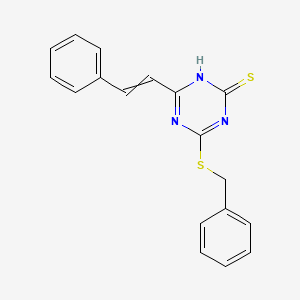
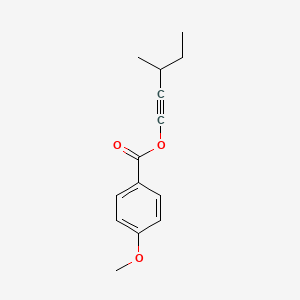

![2-(2-Nitrophenyl)furo[3,2-c]pyridin-4(5H)-one](/img/structure/B14328254.png)
